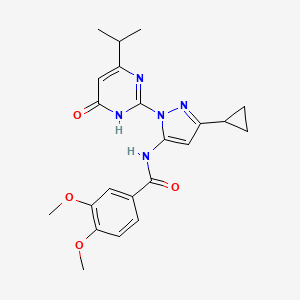

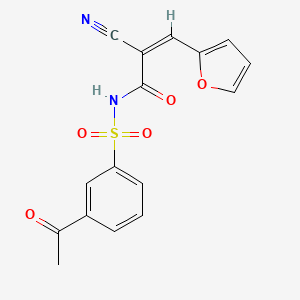

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This section would discuss the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. It might also discuss any challenges or innovations associated with the synthesis .Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and any notable features. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis

This section would discuss the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications

Synthesis and Bioactive Compound Development

A study by He et al. (2020) introduced an efficient Lewis acid ZnCl2-catalyzed [4+1] annulation process for creating 2-acyl-3-aminofuran derivatives from alkylthio-substituted enaminones. This method stands out for its broad functional group tolerance and concise route to highly functionalized furans and thiophenes, substances of significant interest in developing potentially bioactive compounds and functional materials He et al., 2020.

Research by Kramer et al. (2019) described an iron-mediated oxy-sulfonylation of enamides and enecarbamates with sulfinic acid salts and alcohols. This reaction yields oxy-sulfonylated products under mild conditions, showcasing a novel way of incorporating sulfur dioxide into sulfonylated products. The derived N,O-acetals serve as acylimine precursors, paving the way for the synthesis of β-amidosulfones, a class of compounds with biological relevance Kramer et al., 2019.

Exploration of Sulfonamide Functionalities

- The role of sulfonamides in various clinically used drugs, including their potential for novel drug development, was highlighted in a review by Carta et al. (2012). This review covered the scientific and patent literature on carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors, showcasing the significance of the sulfonamide moiety in therapeutic agents. The exploration of novel sulfonamides for selective drug applications, especially targeting specific carbonic anhydrase isoforms for antiglaucoma and antitumor agents, reflects ongoing research interests in this chemical class Carta et al., 2012.

Novel Synthesis Approaches

- A novel approach for synthesizing 3-methylthio-substituted furans and related derivatives was presented by Yin et al. (2008). Utilizing copper(II) oxide and iodine, this method emphasizes the synthesis of compounds from readily available aryl methyl ketones. Such synthetic routes offer valuable insights into the creation of molecules with potential for further pharmacological study Yin et al., 2008.

Antifouling and Antibacterial Surface Modifications

- Pejman et al. (2020) explored the enhancement of forward osmosis membranes through surface modification with zwitterions and silver-based metal-organic frameworks (Ag-MOFs). This study aimed at improving the antifouling, anti-biofouling, and antimicrobial activities of these membranes, showcasing a practical application of chemical modifications for environmental and industrial water treatment processes Pejman et al., 2020.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-11(19)12-4-2-6-15(9-12)24(21,22)18-16(20)13(10-17)8-14-5-3-7-23-14/h2-9H,1H3,(H,18,20)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFGKLWHEMVQNX-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylbenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568459.png)

![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)

![N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2568465.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)

![3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2568476.png)